molecular formula C6H11ClO3S B2630063 5,5-Dimethyloxolane-3-sulfonyl chloride CAS No. 1934812-10-8

5,5-Dimethyloxolane-3-sulfonyl chloride

Cat. No.: B2630063
CAS No.: 1934812-10-8
M. Wt: 198.66
InChI Key: VCORSXQABVZEKQ-UHFFFAOYSA-N
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Description

5,5-Dimethyloxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 5,5-Dimethyloxolane-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5,5-Dimethyloxolane-3-sulfonic acid+SOCl25,5-Dimethyloxolane-3-sulfonyl chloride+SO2+HCl\text{5,5-Dimethyloxolane-3-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,5-Dimethyloxolane-3-sulfonic acid+SOCl2​→5,5-Dimethyloxolane-3-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain the reactivity of the sulfonyl chloride group.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyloxolane-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxolane-3-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of new sulfonyl-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

Uniqueness

5,5-Dimethyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective.

Properties

IUPAC Name

5,5-dimethyloxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCORSXQABVZEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934812-10-8
Record name 5,5-dimethyloxolane-3-sulfonyl chloride
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